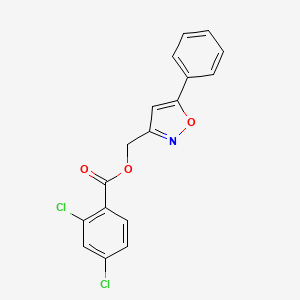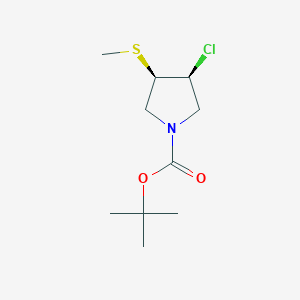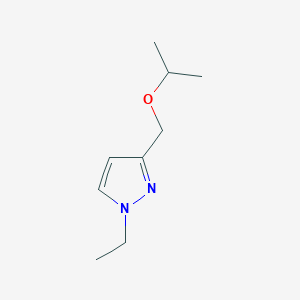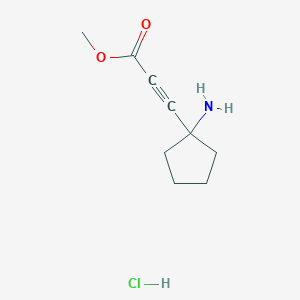![molecular formula C18H20N6 B2528628 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380067-44-5](/img/structure/B2528628.png)
6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. It is commonly known as CBP-307 and has been a subject of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
CBP-307 has been a subject of scientific research due to its potential therapeutic applications. It has been found to be a potent and selective inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as cell division, circadian rhythm, and DNA damage response. CK1δ has also been implicated in the development of certain types of cancer, making it a potential target for cancer therapy. CBP-307 has also been found to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
CBP-307 acts as a potent and selective inhibitor of CK1δ by binding to the ATP-binding site of the enzyme. This inhibits the activity of CK1δ, which in turn affects various cellular processes that are regulated by the enzyme. The inhibition of CK1δ by CBP-307 has been found to have a significant impact on the circadian rhythm of cells, which is important for the proper functioning of various physiological processes.
Biochemical and Physiological Effects:
CBP-307 has been found to have various biochemical and physiological effects. It has been found to affect the circadian rhythm of cells, which is important for the proper functioning of various physiological processes such as sleep-wake cycles, hormone secretion, and metabolism. CBP-307 has also been found to have potential neuroprotective effects in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CBP-307 has several advantages for lab experiments. It is a potent and selective inhibitor of CK1δ, making it a useful tool for studying the role of CK1δ in various cellular processes. CBP-307 also has potential therapeutic applications in the treatment of various diseases, making it a promising candidate for drug development. However, CBP-307 has certain limitations for lab experiments. It is a complex chemical compound that requires a multi-step synthesis process, making it difficult and time-consuming to produce. CBP-307 also has limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on CBP-307. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the role of CK1δ in the development of various types of cancer and to investigate the potential of CBP-307 as a cancer therapy. Additionally, further research is needed to optimize the synthesis process of CBP-307 and to improve its solubility and bioavailability for use in drug development.
Méthodes De Synthèse
CBP-307 can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 6-cyclobutyl-4-hydroxypyrimidine with 1-bromo-4-chlorobutane to form 6-cyclobutyl-4-(4-chlorobutyl)pyrimidine. This intermediate is then reacted with piperazine to form 6-cyclobutyl-4-(4-(1-piperazinyl)butyl)pyrimidine. The final step involves the reaction of this intermediate with 3-cyanopyridine to form CBP-307.
Propriétés
IUPAC Name |
6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c19-11-14-4-5-17(20-12-14)23-6-8-24(9-7-23)18-10-16(21-13-22-18)15-2-1-3-15/h4-5,10,12-13,15H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPHNVFBRRMVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2528550.png)


![(2Z)-2-[(3,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2528555.png)



![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2528562.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide](/img/structure/B2528563.png)
![3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride](/img/structure/B2528566.png)

